1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole

Lipophilicity physicochemical properties drug-likeness

This building block features a unique regioisomeric architecture with bromine and fluorine on the phenyl ring and an unsubstituted pyrazole. This enables orthogonal functionalization: the aryl bromide handles Suzuki, Buchwald-Hartwig, or Sonogashira couplings, while the free N2 position allows independent N-alkylation or N-arylation. Unlike pyrazole-brominated regioisomers, this scaffold supports sequential diversification without protecting-group manipulation, making it essential for CNS drug SAR and agrochemical lead optimization.

Molecular Formula C10H8BrFN2
Molecular Weight 255.09 g/mol
Cat. No. B8123204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole
Molecular FormulaC10H8BrFN2
Molecular Weight255.09 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C10H8BrFN2/c11-9-3-2-8(6-10(9)12)7-14-5-1-4-13-14/h1-6H,7H2
InChIKeyXDYVBLPFBPCURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole (CAS 2270912-90-6): Baseline Identity and Physicochemical Profile


1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole (CAS 2270912-90-6) is a halogenated N-benzylpyrazole derivative with the molecular formula C₁₀H₈BrFN₂ and a molecular weight of 255.09 g/mol . The compound features a 4-bromo-3-fluorophenyl moiety linked via a methylene bridge to the N1 position of an unsubstituted 1H-pyrazole ring (SMILES: Fc1cc(Cn2cccn2)ccc1Br) . Commercially available at 95% purity , it belongs to the class of fluorinated pyrazoles, which are recognized as privileged scaffolds in medicinal chemistry and agrochemical development due to the metabolic and pharmacokinetic advantages conferred by fluorine substitution [1].

Why 1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole Cannot Be Replaced by Common Pyrazole Analogs Without Risk


Substituting 1-[(4-bromo-3-fluorophenyl)methyl]-1H-pyrazole with a seemingly similar C₁₀H₈BrFN₂ isomer—such as 4-bromo-1-(4-fluorobenzyl)-1H-pyrazole (CAS 251925-14-1), 5-bromo-1-(3-fluorobenzyl)-1H-pyrazole (CAS 1057383-76-2), or 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS 863605-34-9)—introduces uncontrolled variables that can alter lipophilicity, metabolic stability, and synthetic reactivity . In the target compound, both halogen atoms reside on the phenyl ring, leaving the pyrazole ring unsubstituted . In contrast, the listed comparators carry the bromine atom on the pyrazole ring, which fundamentally changes the electronics of the heterocycle, its hydrogen-bonding capacity, and the site available for further derivatization via cross-coupling [1]. These regioisomeric differences translate into measurably distinct LogP values, divergent cross-coupling reactivity, and non-interchangeable biological target engagement profiles [1].

Quantitative Differentiation Evidence for 1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole vs. Closest Regioisomeric Analogs


Lipophilicity Shift: Computed LogP of 1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole vs. 1-Benzyl-1H-pyrazole and Halogenated Regioisomers

The introduction of bromine and fluorine substituents onto the benzyl ring markedly increases calculated lipophilicity relative to the parent 1-benzyl-1H-pyrazole scaffold. The parent scaffold (CAS 10199-67-4) has a computed LogP of 1.93 . In contrast, closely related C₁₀H₈BrFN₂ regioisomers exhibit LogP values of 2.833 (CAS 1057383-76-2) and 2.989 (CAS 863605-34-9), representing a ΔLogP of +0.90 to +1.06 units . The target compound, with its unique 4-bromo-3-fluoro substitution on the phenyl ring, is expected to fall within this elevated LogP range (~2.8–3.0), indicating substantially increased membrane permeability potential compared to the non-halogenated parent [1].

Lipophilicity physicochemical properties drug-likeness

Regioisomeric Halogen Placement: Phenyl-Ring Bromine vs. Pyrazole-Ring Bromine Dictates Cross-Coupling Reactivity and Derivatization Strategy

The target compound uniquely places the bromine atom on the electron-deficient 4-bromo-3-fluorophenyl ring rather than on the pyrazole ring, fundamentally altering its cross-coupling reactivity profile compared to all common C₁₀H₈BrFN₂ regioisomers . In comparator compounds such as 4-bromo-1-(4-fluorobenzyl)-1H-pyrazole (CAS 251925-14-1), 5-bromo-1-(3-fluorobenzyl)-1H-pyrazole (CAS 1057383-76-2), and 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole (CAS 1178221-77-6), the bromine is attached to the pyrazole ring, making it the primary site for Suzuki-Miyaura coupling [1]. The target compound, by contrast, retains an unsubstituted pyrazole ring available for N-directed functionalization while offering the aryl bromide as an independent coupling handle—enabling sequential, orthogonal derivatization strategies that are impossible with pyrazole-brominated isomers . Published direct comparisons of halogenated pyrazoles in Suzuki-Miyaura reactions demonstrate that bromo- and chloro-pyrazoles are superior to iodo-pyrazoles due to reduced dehalogenation side reactions, confirming that bromine placement critically governs reaction outcomes [1].

Cross-coupling Suzuki-Miyaura regioisomer synthetic chemistry

Class-Level Evidence: 1-Benzyl-1H-pyrazole Scaffold as a Validated Kinase Inhibitor Pharmacophore

The 1-benzyl-1H-pyrazole scaffold—the core structural class to which the target compound belongs—has been experimentally validated as a receptor interacting protein 1 (RIP1) kinase inhibitor chemotype [1]. In a structure-activity relationship (SAR) study of 1-benzyl-1H-pyrazole derivatives, the optimized compound 4b demonstrated a Kd value of 0.078 μM against RIP1 kinase and an EC₅₀ value of 0.160 μM in a cellular necroptosis inhibitory assay, with in vivo efficacy confirmed in an L-arginine-induced pancreatitis mouse model [1]. While the target compound itself has not been directly tested in this assay, its structural features—specifically the electron-withdrawing bromine and fluorine substituents on the benzyl ring—are consistent with the SAR trend that halogen substitution on the benzyl group modulates RIP1 kinase binding affinity [1]. This class-level validation distinguishes the 1-benzyl-1H-pyrazole scaffold from other pyrazole regioisomers (e.g., 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole) that lack the N1-benzyl linkage critical for RIP1 engagement.

Kinase inhibition RIP1 necroptosis 1-benzyl-1H-pyrazole

Commercial Availability Benchmark: Purity, Packaging, and Procurement Accessibility vs. Closest Analogs

1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole (CAS 2270912-90-6) is commercially available from Leyan (Catalog No. 2290372) at 95% purity in gram-scale quantities, with additional quantities (5 g, 10 g, 25 g) available upon quotation . The compound is also stocked by AKSci (Catalog No. 8912FW) with full quality assurance documentation, including SDS and Certificate of Analysis upon request . The unsubstituted parent scaffold 1-benzyl-1H-pyrazole (CAS 10199-67-4, MW 158.20) is widely available at lower cost but lacks the synthetic handles (Br, F) required for further derivatization . Among halogenated regioisomers, 5-bromo-1-(3-fluorobenzyl)-1H-pyrazole (CAS 1057383-76-2) is available at 98% purity , while 4-bromo-1-(3-fluorobenzyl)-1H-pyrazole (CAS 1178221-77-6) is offered at 98% purity . The target compound's 95% purity specification is adequate for most research applications, though users requiring >98% purity for stringent biological assays may need to perform additional purification or source from alternative suppliers.

Commercial availability purity procurement research chemical

Optimal Research and Procurement Application Scenarios for 1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole


Kinase Inhibitor Lead Discovery: RIP1-Focused Medicinal Chemistry Programs

Based on the validated RIP1 kinase inhibitory activity of the 1-benzyl-1H-pyrazole scaffold (compound 4b: Kd = 0.078 μM, EC₅₀ = 0.160 μM in necroptosis assay) [1], this compound serves as an advanced building block for SAR exploration around the benzyl ring. The 4-bromo substituent provides a synthetic handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, while the 3-fluoro substituent modulates electronic properties and metabolic stability—a dual-functionalization strategy not achievable with non-halogenated 1-benzyl-1H-pyrazole (CAS 10199-67-4) [1].

Orthogonal Derivatization for Diversity-Oriented Synthesis and Compound Library Construction

The unique regioisomeric architecture—bromine on the phenyl ring, unsubstituted pyrazole—enables sequential, orthogonal functionalization pathways . The pyrazole N2 position can undergo N-alkylation or N-arylation, while the aryl bromide can independently participate in Suzuki, Buchwald-Hartwig, or Sonogashira couplings. Published data confirm that bromoarenes are superior coupling partners compared to iodoarenes in pyrazole Suzuki-Miyaura reactions due to reduced dehalogenation side reactions [2]. This orthogonal reactivity is unavailable in pyrazole-brominated regioisomers such as CAS 251925-14-1 or CAS 1057383-76-2 .

Physicochemical Property Optimization: LogP and Permeability Tuning in CNS Drug Discovery

With an estimated LogP of ~2.8–3.0 (ΔLogP ≈ +1.0 vs. the parent 1-benzyl-1H-pyrazole scaffold at LogP 1.93) , the compound resides in a lipophilicity range considered favorable for CNS drug candidates (optimal CNS LogP range: 2–4). The dual halogenation (Br + F) on the benzyl ring provides a starting point for further property optimization through iterative cross-coupling and substitution, allowing medicinal chemists to systematically map the lipophilicity-permeability-activity relationship landscape [3].

Agrochemical Intermediate: Fluorinated Pyrazole Building Block for Crop Protection Chemistry

Fluorinated pyrazoles are established building blocks in agrochemical development [3]. The target compound's combination of a bromine coupling handle and a metabolically stabilizing fluorine atom aligns with the design principles of commercial fungicides and insecticides containing fluorinated heterocycles. The compound's regioisomeric purity and defined substitution pattern make it suitable as a late-stage diversification intermediate for agrochemical lead optimization campaigns [3].

Quote Request

Request a Quote for 1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.